molecular formula C10H15NO2S B2460625 N-ethyl-2,5-dimethylbenzenesulfonamide CAS No. 19925-28-1

N-ethyl-2,5-dimethylbenzenesulfonamide

Cat. No.: B2460625
CAS No.: 19925-28-1
M. Wt: 213.3
InChI Key: YVZMUUCESQFSMI-UHFFFAOYSA-N
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Description

N-ethyl-2,5-dimethylbenzenesulfonamide ( 19925-28-1) is a benzenesulfonamide derivative of interest in medicinal chemistry and biochemical research. This compound features an N-ethyl group and two methyl substituents on the benzene ring, with a molecular formula of C 10 H 15 NO 2 S and a molecular weight of 213.30 g/mol . Organometallic sulfonamides based on N-ethyl benzenesulfonamide units have been synthesized and investigated as potential inhibitors of human carbonic anhydrase (CA) isoforms, including hCA I, II, IX, and XII . These enzymes are involved in critical physiological and pathological processes, with CA IX and XII being overexpressed in various solid tumors . The primary mechanism of action for this class of inhibitors involves the direct interaction of the sulfonamide moiety with the zinc ion in the enzyme's active site, a mechanism supported by molecular docking studies . This makes this compound a valuable scaffold for developing novel enzyme inhibitors and probing enzyme function. Application Note: This product is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-ethyl-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-11-14(12,13)10-7-8(2)5-6-9(10)3/h5-7,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZMUUCESQFSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired sulfonamide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. For example, they can inhibit carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby blocking its activity and leading to the desired therapeutic outcome .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2,5-dimethylbenzenesulfonamide
  • N-propyl-2,5-dimethylbenzenesulfonamide
  • N-butyl-2,5-dimethylbenzenesulfonamide

Uniqueness

N-ethyl-2,5-dimethylbenzenesulfonamide is unique due to its specific ethyl substitution on the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Biological Activity

N-ethyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, drawing from a variety of research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H15N1O2S1
  • Molecular Weight : Approximately 225.31 g/mol

The compound is characterized by an ethyl group and two methyl groups on a benzene ring, along with a sulfonamide functional group. This unique structure contributes to its distinct chemical and biological properties.

The primary mechanism of action for this compound involves its interaction with specific enzymes. Sulfonamides typically act as enzyme inhibitors by mimicking natural substrates, thereby interfering with metabolic pathways. For instance, they may inhibit carbonic anhydrase, an enzyme crucial for various physiological processes.

Enzyme Inhibition

The compound exhibits enzyme inhibition through binding to active sites, disrupting normal biochemical pathways. This mechanism underlies its potential therapeutic effects in various applications, particularly in antimicrobial and antiproliferative contexts.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. This property is significant given the increasing resistance to conventional antibiotics. The compound's ability to inhibit bacterial growth makes it a candidate for further development in antimicrobial therapies.

Antiproliferative Effects

Studies have also suggested that this compound may exhibit antiproliferative effects against certain cancer cell lines. The precise mechanisms through which these effects occur are still under investigation but may involve modulation of cell cycle progression or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-methyl-2,5-dimethylbenzenesulfonamideMethyl substitution instead of ethylAntimicrobial
N-propyl-2,5-dimethylbenzenesulfonamidePropyl substitutionAntiproliferative potential
N-butyl-2,5-dimethylbenzenesulfonamideButyl substitutionVaries by chain length

This compound is unique due to its specific ethyl substitution on the sulfonamide group, which may impart distinct reactivity and potency compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various sulfonamides including this compound against common pathogens. Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Cancer Cell Line Study : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to untreated controls.
  • Enzyme Inhibition Assay : Enzyme assays showed that the compound effectively inhibited carbonic anhydrase activity in a dose-dependent manner, supporting its potential as a therapeutic agent targeting this enzyme.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2,5-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodology: The synthesis of sulfonamide derivatives typically involves sulfonation of the parent aromatic ring followed by nucleophilic substitution with an amine. For N-ethyl-2,5-dimethylbenzenesulfonamide, key steps include:

  • Sulfonation : Reacting 2,5-dimethylbenzene with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.
  • Amidation : Treating the intermediate with ethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization should focus on controlling stoichiometry, solvent polarity, and temperature to improve yields (typically 60–75% for similar sulfonamides) .

Q. How can researchers experimentally determine the physicochemical properties of this compound?

Methodology:

  • Melting Point : Differential scanning calorimetry (DSC) to identify thermal transitions .
  • Solubility : Phase solubility studies in solvents like ethanol, DMSO, and water at varying pH levels .
  • Stability : Thermogravimetric analysis (TGA) to assess thermal degradation and accelerated stability studies under UV/visible light to evaluate photodegradation pathways .

Q. What spectroscopic techniques are suitable for structural confirmation of this compound?

Methodology:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns on the aromatic ring and the ethyl group. Key signals include downfield shifts for sulfonamide protons (~10–12 ppm) and methyl groups adjacent to electron-withdrawing sulfonyl groups .
  • IR : Strong absorption bands at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

Methodology:

  • Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives. For example, discrepancies in IC50_{50} values may arise from differences in assay buffer ionic strength or protein binding .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., replacing ethyl with bulkier alkyl groups) to isolate structural contributors to activity .

Q. What experimental strategies can elucidate the mechanism of enzyme inhibition by this compound?

Methodology:

  • Kinetic Studies : Use Michaelis-Menten analysis to determine inhibition type (competitive, non-competitive). For example, observe changes in VmaxV_{max} and KmK_m under varying substrate concentrations .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding interactions, such as hydrogen bonding with active-site residues .

Q. How can computational methods complement experimental data in studying this compound?

Methodology:

  • Docking Simulations : Use software like AutoDock Vina to predict binding poses and affinity scores for enzyme targets .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with observed chemical stability .

Methodological Challenges and Solutions

Q. How can researchers mitigate steric hindrance during synthetic modifications of this compound?

Methodology:

  • Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) using tert-butoxycarbonyl (Boc) groups to direct functionalization .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency for sterically hindered intermediates by reducing reaction time and improving yields .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?

Methodology:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .
  • Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to enhance bioavailability .

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